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Compound of Interest

Compound Name: trans-BAY-850

Cat. No.: B605958 Get Quote

This guide provides a detailed comparison of the cross-reactivity profile of trans-BAY-850
against other bromodomains. trans-BAY-850 is a potent and highly selective chemical probe

for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, an epigenetic

regulator implicated in various cancers.[1][2][3] Its exceptional selectivity makes it an invaluable

tool for studying the specific biological functions of ATAD2.[3]

Cross-Reactivity Data of trans-BAY-850
trans-BAY-850 demonstrates remarkable and "exquisite" selectivity for the ATAD2

bromodomain.[1] Extensive screening has shown no significant binding or inhibitory activity

against a wide panel of other bromodomains even at high concentrations.[1][3] This clean

profile is critical for ensuring that observed biological effects are directly attributable to the

inhibition of ATAD2.

Table 1: Selectivity Profile of trans-BAY-850
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Target
Bromodomain

Assay Type Potency / Binding Notes

ATAD2 TR-FRET (IC₅₀)
20 nM (tetra-
acetylated H4
peptide)[1][3]

Potent inhibition of
the primary target.

TR-FRET (IC₅₀)

166 nM (mono-

acetylated H4 peptide)

[3]

BROMOscan (Kᵈ) 115 - 120 nM[1][3]
Confirmed high-affinity

binding.

MST (Kᵈ) 84.9 nM[1]

Biophysical

confirmation of direct

binding.

Other Bromodomains BROMOscan No hits at 10 µM[1]

Demonstrates

exceptionally high

selectivity.

Bromodomain Family Thermal Shift Assay

No significant thermal

stabilization at 10

µM[3]

Confirms lack of

interaction with other

family members.

| Kinase Panel (354) | Kinase Inhibition Assay | No inhibitory activity[3] | No off-target effects on

a broad panel of kinases. |

Comparative Selectivity with Other Bromodomain
Inhibitors
To highlight the unique profile of trans-BAY-850, the table below compares its selectivity to

other known bromodomain inhibitors. Many inhibitors, particularly those targeting the widely

studied BET (Bromodomain and Extra-Terminal domain) family, often exhibit cross-reactivity

within their subfamily or with bromodomains from other families like CREBBP.[4]

Table 2: Comparative Selectivity of Bromodomain Inhibitors
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Inhibitor Primary Target(s) Selectivity Profile

trans-BAY-850 ATAD2

Highly Selective: No off-
targets identified in a
broad bromodomain panel
at 10 µM.[1][3] Isoform-
selective for ATAD2 over
ATAD2B.[5][6]

JQ1
BET Family (BRD2, BRD3,

BRD4)

Pan-BET Inhibitor: Binds

potently to both BD1 and BD2

domains of BET proteins,

showing broad activity within

the family.[7]

SGC-CBP30 CREBBP/EP300

Family Selective: Potent

inhibitor of CREBBP (Kᵈ = 21

nM) but shows only ~40-fold

selectivity over BRD4-BD1.[4]

| PFI-4 | BRPF1B | Subfamily Selective: Binds to BRPF1B with a Kᵈ of 13 nM, but selectivity

data against a full panel is not widely published.[4] |

Experimental Workflow for Selectivity Profiling
The determination of a bromodomain inhibitor's selectivity profile typically follows a tiered

approach, starting with primary screening and followed by comprehensive profiling and cellular

validation.
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In Vitro / Biochemical Screening

Cellular Validation

Primary Assay (e.g., TR-FRET)
Determine potency (IC50) against
the primary target (e.g., ATAD2).

Broad Profiling (e.g., BROMOscan)
Screen against a large panel

of bromodomains (>30) at a high
concentration (e.g., 10 µM).

Potent Hit

Biophysical Confirmation (e.g., TSA)
Confirm direct binding and rule out

assay artifacts.

Selective Hit

Cellular Target Engagement (e.g., FRAP)
Confirm inhibitor binds to the target

in a cellular context.

Validated Selective Inhibitor

Phenotypic Assays
(e.g., Proliferation, Gene Expression)
Measure on-target functional effects.

Click to download full resolution via product page

Caption: Workflow for assessing bromodomain inhibitor specificity.

Experimental Protocols
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The selectivity and potency of trans-BAY-850 were established using several robust, industry-

standard experimental methods.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)
TR-FRET is a high-throughput assay used to measure the binding affinity of an inhibitor to a

bromodomain by detecting the disruption of a protein-ligand interaction.[8]

Principle: The assay measures the proximity between a terbium-labeled donor (e.g., an

antibody bound to a GST-tagged bromodomain) and a fluorescently labeled acceptor (e.g., a

biotinylated histone peptide bound to dye-labeled streptavidin). When the bromodomain

binds the histone peptide, the donor and acceptor are brought close together, allowing

energy transfer. An inhibitor like trans-BAY-850 competes with the histone peptide for

binding to the bromodomain, disrupting this interaction and causing a decrease in the FRET

signal.[8]

Methodology:

Reagent Preparation: All components, including the GST-tagged ATAD2 protein,

biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and a suitable

dye-labeled streptavidin, are diluted in TR-FRET assay buffer.[8]

Inhibitor Dispensing: Serial dilutions of trans-BAY-850 are dispensed into a 384-well

microplate. Wells with no inhibitor serve as positive controls.[8]

Incubation: The Tb-donor/ATAD2 protein complex is added to the wells and incubated for a

set period (e.g., 30 minutes) to allow the inhibitor to bind to the bromodomain.[8]

Ligand Addition: The dye-acceptor/histone ligand complex is added to the wells.

Measurement: After a final incubation period, the FRET signal is measured on a plate

reader. The resulting data is used to generate a dose-response curve and calculate the

IC₅₀ value.

BROMOscan™ Bromodomain Profiling
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BROMOscan is a proprietary, competition-based binding assay used to determine the

selectivity of inhibitors against a large panel of bromodomains.

Principle: The test compound (trans-BAY-850) is tested for its ability to compete with an

immobilized, active-site directed ligand for binding to the bromodomain of interest. The

amount of bromodomain protein captured by the solid support is measured via quantitative

PCR of its associated DNA tag. A lower amount of captured protein indicates stronger

competition from the test compound.

Methodology: trans-BAY-850 was tested at a concentration of 10 µM against a

comprehensive panel of human bromodomains. The results are typically reported as "% of

control," where a lower percentage indicates a stronger interaction. For trans-BAY-850, no

significant interaction ("hit") was observed with any non-ATAD2 bromodomain.[1]

Thermal Shift Assay (TSA)
TSA is a biophysical method used to assess direct binding of a compound to a target protein by

measuring changes in the protein's thermal stability.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the

protein is heated, it unfolds (melts), exposing its hydrophobic core and causing an increase

in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting

temperature (Tm).

Methodology:

ATAD2 protein (or other bromodomain proteins) is mixed with a fluorescent dye in a multi-

well PCR plate.

trans-BAY-850 (at 10 µM) or a vehicle control is added to the wells.[3]

The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a

function of temperature.

The change in melting temperature (ΔTm) between the inhibitor-treated and control

samples is calculated. A significant positive ΔTm indicates stabilizing binding. For trans-
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BAY-850, a ΔTm was observed for ATAD2 but not for other bromodomains tested,

confirming its high selectivity.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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